5-Amino-7-fluoroquinolin-8-OL
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Overview
Description
5-Amino-7-fluoroquinolin-8-OL is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. The incorporation of fluorine into the quinoline structure often enhances its biological activity and provides unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-7-fluoroquinolin-8-OL typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method includes the nucleophilic substitution of fluorine atoms and cross-coupling reactions . The reaction conditions often involve the use of organometallic compounds and various catalysts to facilitate the formation of the quinoline ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-7-fluoroquinolin-8-OL undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves the replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines .
Scientific Research Applications
5-Amino-7-fluoroquinolin-8-OL has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Amino-7-fluoroquinolin-8-OL involves its interaction with specific molecular targets and pathways. For example, in antibacterial applications, it may inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and ultimately bacterial cell death . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Amino-7-fluoroquinolin-8-OL include other fluorinated quinolines and fluoroquinolones, such as:
- 7-Fluoroquinolin-8-ol
- N-(5-Amino-2,4-difluorophenyl)-7-aminoazetidinyl-8-chloro-substituted fluoroquinolone
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern, which can confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C9H7FN2O |
---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
5-amino-7-fluoroquinolin-8-ol |
InChI |
InChI=1S/C9H7FN2O/c10-6-4-7(11)5-2-1-3-12-8(5)9(6)13/h1-4,13H,11H2 |
InChI Key |
IOUCLHHCSPKUPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2N)F)O)N=C1 |
Origin of Product |
United States |
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